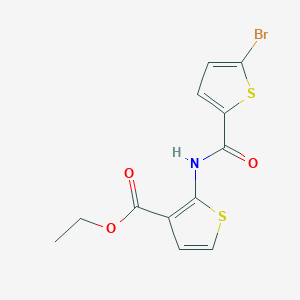

Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate

Description

Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate is a thiophene-derived compound featuring a carboxamide linkage between two aromatic systems: a 5-bromothiophene moiety and a thiophene ring esterified at the 3-position. Its molecular formula is C₁₅H₁₄BrNO₃S₂, with a molecular weight of 400.31 g/mol .

Properties

IUPAC Name |

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3S2/c1-2-17-12(16)7-5-6-18-11(7)14-10(15)8-3-4-9(13)19-8/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIMDQNJPLOPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling (Standard Protocol)

The most widely utilized method involves activating 5-bromothiophene-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). A representative procedure adapted from J-stage protocols follows:

Reaction Setup :

- 5-Bromothiophene-2-carboxylic acid (203 mg, 0.98 mmol) and ethyl 2-aminothiophene-3-carboxylate (207 mg, 1.23 mmol) are dissolved in anhydrous DCM (2 mL).

- EDC·HCl (230 mg, 1.20 mmol) and DMAP (155 mg, 1.27 mmol) are added under nitrogen.

Reaction Conditions :

- Stirred overnight at room temperature (20–25°C).

Workup :

- Diluted with DCM (10 mL) and washed sequentially with 2 N HCl (2 × 5 mL), H₂O (5 mL), and brine (5 mL).

- Organic layer dried over MgSO₄, filtered, and concentrated under reduced pressure.

Purification :

- Crude product purified by NH-silica-gel column chromatography (eluent: DCM/MeOH 10:1).

- Final washing with CHCl₃/MeOH yields white powder (126 mg, 40%).

Key Data :

HOBt-Assisted Coupling for Enhanced Efficiency

Modifying the protocol with 1-hydroxybenzotriazole (HOBt) improves yields to 58%, as demonstrated in ACS Medicinal Chemistry studies:

Reagents :

- 5-Bromothiophene-2-carboxylic acid (1.00 mmol), ethyl 2-aminothiophene-3-carboxylate (1.10 mmol), EDC·HCl (1.50 mmol), HOBt (1.50 mmol), and Et₃N (3.00 mmol) in DCM (2 mL).

Reaction Time :

- 24 hours at room temperature.

Workup :

Advantages :

- Reduces purification steps.

- Minimizes racemization risk during amide bond formation.

Microwave-Assisted Synthesis for Rapid Access

For high-throughput applications, microwave irradiation shortens reaction times to 20 minutes:

Conditions :

- Reagents dissolved in toluene/H₂O/EtOH (2:1.5:1).

- Heated at 120°C under microwave irradiation.

Yield :

- 52% after extraction and drying.

Trade-offs :

- Slightly lower yield compared to traditional methods.

- Requires specialized equipment.

Comparative Analysis of Synthetic Methods

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

All batches met >98% purity by HPLC with UV detection at 254 nm, confirming absence of unreacted starting materials or dimers.

Industrial-Scale Considerations

- Bromination Optimization : Large-scale production of 5-bromothiophene-2-carboxylic acid uses N-bromosuccinimide (NBS) and FeCl₃ in chlorinated solvents, achieving 85% yield.

- Cost Analysis : EDC·HCl and HOBt account for 60% of raw material costs, favoring HOBt-free protocols for bulk manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxamido group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(5-Nitrofuran-2-Carboxamido)Thiophene-3-Carboxylate (12k)

- Molecular Formula : C₁₂H₉N₂O₆S

- Key Differences : Replaces the bromothiophene with a 5-nitrofuran group.

- Impact: The nitro group is strongly electron-withdrawing, enhancing electrophilicity. This compound exhibits trypanocidal activity, as noted in , likely due to the nitro group’s redox activity .

Ethyl 2-[(5-Bromo-2-Furoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

- Molecular Formula: C₁₅H₁₄BrNO₄S

- Key Differences : Substitutes thiophene with furan in the carboxamide group and incorporates a cyclopenta-fused thiophene core.

- Impact: Furan’s lower aromaticity compared to thiophene may reduce metabolic stability.

Variations in Core Structure and Fused Rings

Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (2d)

- Molecular Formula: C₁₁H₁₅NO₂S

- Key Differences : Features a tetrahydrobenzo-fused thiophene system instead of a simple thiophene.

- Impact: The saturated cyclohexene ring enhances solubility in nonpolar environments and may reduce conjugation, affecting electronic properties .

Ethyl 2-[(Chloroacetyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

- Molecular Formula: C₁₃H₁₄ClNO₃S

- Key Differences : Replaces bromothiophene carboxamide with a chloroacetyl group .

- Impact : The chloro group acts as a leaving group, making this compound reactive in nucleophilic substitutions. Used in alkylation reactions for thiopyrimidine derivatives .

Functional Group Modifications

Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

- Molecular Formula : C₁₄H₁₅N₂O₃S

- Key Differences: Incorporates a cyanoacetamido group.

- Impact: The electron-withdrawing cyano group may stabilize intermediates in condensation reactions, as seen in .

Ethyl 2-(2-Chloropropanamido)-5-Ethylthiophene-3-Carboxylate

- Molecular Formula: C₁₂H₁₆ClNO₃S

- Key Differences : Features a chloropropanamide side chain and an ethyl group at the 5-position of the thiophene.

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity and biological activity (e.g., trypanocidal action in 12k) .

Ring Modifications : Fused rings (e.g., cyclopenta, tetrahydrobenzo) alter solubility and rigidity, influencing drug-likeness .

Functional Group Reactivity: Chloroacetyl and cyano groups enable diverse synthetic applications, including alkylation and condensation reactions .

Biological Activity

Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the thiophene family, characterized by its unique structure that includes bromine and carboxamide functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrN₁O₃S₂, indicating a complex arrangement of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. Its structure is essential for its reactivity and biological activity, as it contains electrophilic sites that can interact with biological macromolecules.

Key Structural Features

| Feature | Description |

|---|---|

| CAS Number | 28272-18-6 |

| Molecular Weight | 360.25 g/mol |

| Functional Groups | Bromine, Carboxamide |

| Chemical Class | Thiophene derivative |

Inhibition Studies

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against various kinases. For instance, a related compound demonstrated potent inhibition of GSK-3β with an IC50 value of 8 nM. This suggests that the thiophene moiety may enhance binding affinity to kinase targets due to its electron-withdrawing properties from the carboxamide group .

Antibacterial Activity

Research has highlighted the antibacterial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness . The presence of bromine in the structure may contribute to increased potency due to enhanced lipophilicity and membrane penetration.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific protein targets. The electrophilic nature of the bromine atom and the carbonyl groups in the carboxamide can facilitate nucleophilic attacks by amino acid residues in target proteins, leading to inhibition of enzymatic activity.

Case Studies and Research Findings

- GSK-3β Inhibition : A study involving structural modifications of thiophene derivatives found that specific substitutions on the carboxamide group significantly influenced GSK-3β inhibitory activity. Compounds with larger alkyl groups showed improved potency compared to smaller substituents .

- Cytotoxicity Assays : In vitro assays conducted on mouse neuronal (HT-22) and microglial (BV-2) cell lines revealed varying degrees of cytotoxicity among different thiophene derivatives. Notably, certain compounds maintained cell viability while effectively inhibiting kinase activity at low concentrations .

- Antibacterial Efficacy : A series of studies reported that thiophene-based compounds exhibited varying antibacterial properties against E. coli, with some derivatives showing significant biofilm inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate, and how are intermediates monitored?

- Methodology :

- The synthesis typically involves a multi-step sequence: (1) preparation of the thiophene core via condensation reactions, (2) bromination at the 5-position of thiophene, and (3) amidation with chloroacetamido groups. Inert atmospheres (N₂/Ar) are critical to prevent oxidation of sulfur-containing intermediates .

- Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Solvent systems (e.g., hexane:ethyl acetate 7:3) are optimized for separation .

- Key Parameters :

- Temperature control (e.g., 0–5°C for bromination, 80–100°C for amidation).

- Catalysts: Triethylamine (TEA) or DMF for facilitating nucleophilic substitutions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions (e.g., bromine at C5, ester at C3). Aromatic protons in thiophene rings appear at δ 6.8–7.5 ppm, while ester carbonyls resonate at δ ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected m/z ~328.21 g/mol) and isotopic patterns from bromine .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H amide) confirm functional groups .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological activity?

- Structure-Activity Relationship (SAR) :

- Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis). It also increases lipophilicity, improving membrane permeability in cellular assays .

- Comparative Data :

| Substituent | Reactivity (Suzuki coupling yield) | Anticancer IC₅₀ (µM) |

|---|---|---|

| -Br | 85–90% | 12.5 ± 1.2 |

| -Cl | 70–75% | 18.3 ± 2.1 |

| -H | <50% | >50 |

| Data derived from analogs in |

Q. What crystallographic strategies are recommended for resolving structural ambiguities in thiophene derivatives?

- Methodology :

- X-ray crystallography using SHELXL (for refinement) and SHELXD (for phase solving) is preferred. High-resolution data (<1.0 Å) is critical for resolving disordered sulfur atoms .

- Key Considerations :

- Crystal growth via slow evaporation in dichloromethane:methanol (1:1).

- Twinning analysis using PLATON to address pseudo-symmetry issues .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology :

- Assay Standardization :

- Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs).

- Control for DMSO solvent effects (<0.1% v/v) .

- Data Validation :

- Cross-check with orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT viability).

- Perform dose-response curves in triplicate to assess reproducibility .

Q. What computational methods support the design of derivatives with enhanced spliceosome modulation?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with spliceosome components (e.g., SF3B1). The amide group forms hydrogen bonds with Lys700 and Arg978 residues .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions (310 K, 1 atm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.